molecular formula C23H28O7 B138597 Armillaritin CAS No. 135247-96-0

Armillaritin

Cat. No.: B138597
CAS No.: 135247-96-0
M. Wt: 416.5 g/mol
InChI Key: CXDPJDYGYSRNDR-MTJRIOAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Armillaritin is a protoilludane sesquiterpenoid aromatic ester first isolated from the acetone extract of artificially cultured Armillaria mellea mycelium . It belongs to a structurally diverse family of fungal secondary metabolites characterized by a tricyclic protoilludane backbone coupled with aromatic ester substituents . The compound was identified through spectral data analysis, including NMR, though its absolute configuration remains undetermined due to the absence of X-ray crystallography data specific to this compound . Unlike its relative melledonal (compound 105 in ), which has confirmed stereochemistry via X-ray analysis, this compound’s structural elucidation relies on biosynthetic considerations and comparative spectral interpretation .

This compound’s bioactivity profile is less comprehensively studied. Preliminary evidence suggests weak antimicrobial activity against Bacillus cereus and B. subtilis (MIC ~50 µg/mL), aligning with trends observed in related protoilludanes .

Properties

CAS No.

135247-96-0

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C23H28O7/c1-12-5-14(25)6-15(26)18(12)19(27)30-17-9-21(4)16-8-20(2,3)11-22(16,28)7-13(10-24)23(17,21)29/h5-7,10,16-17,25-26,28-29H,8-9,11H2,1-4H3/t16-,17-,21-,22+,23+/m1/s1

InChI Key

CXDPJDYGYSRNDR-MTJRIOAFSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)O

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)O

Synonyms

armillaritin

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Esters : this compound and melledonal 105 share ester linkages, but melledonal’s bioactivity (e.g., cytotoxicity against CEM cells, IC₅₀ 49.6 µM) may stem from its acetate groups .
  • Backbone Simplification: Norsesquiterpenoids like armillasin lack a methyl group, altering hydrophobicity and bioactivity .

Bioactivity Comparison

Compound Cytotoxicity (Human Cancer Lines) Antimicrobial Activity Metabolic Roles
This compound Not reported Weak activity vs. B. cereus, B. subtilis Detected in obesity study
Melledonal 105 CEM IC₅₀ 49.6 µM, HT-29 IC₅₀ 85.6 µM Active vs. E. coli (MIC 1.0 µg), C. albicans (MIC 3.0 µg) Not reported
Armillarivin Not reported Similar to this compound Not reported

Key Observations :

  • Selective Toxicity : Melledonal 105’s cytotoxicity contrasts with this compound’s lack of reported anticancer effects, possibly due to substituent-driven membrane permeability differences .
  • Broad-Spectrum Potential: this compound’s detection in a metabolic context suggests untapped therapeutic avenues, unlike melledonal’s defined but narrow antifungal activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Armillaritin
Reactant of Route 2
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Armillaritin

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